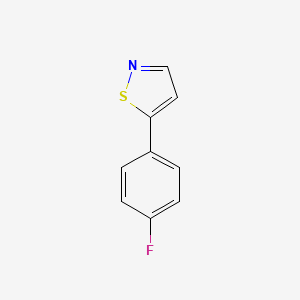

5-(4-Fluorophenyl)-1,2-thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-fluorophenyl)-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNS/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTBUOLSTHUUBOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NS2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10701637 | |

| Record name | 5-(4-Fluorophenyl)-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10701637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170696-25-0 | |

| Record name | 5-(4-Fluorophenyl)-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10701637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 4 Fluorophenyl 1,2 Thiazole and Its Derivatives

Classical and Contemporary Approaches to Thiazole (B1198619) Ring Formation

The formation of the thiazole ring can be achieved through several reliable synthetic routes. These methods have evolved from classical condensation reactions to more sophisticated transition-metal-catalyzed processes.

First reported in 1887, the Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry, involving the condensation of an α-haloketone with a thioamide. scholaris.camdpi.com The reaction proceeds through a multistep pathway that begins with an SN2 reaction, followed by an intramolecular cyclization and dehydration to form the thiazole ring. chemhelpasap.comencyclopedia.pub This method is known for its simplicity and often high yields. chemhelpasap.com

Modern adaptations have been developed to improve the efficiency and environmental footprint of the Hantzsch synthesis. figshare.com These include:

Microwave-assisted synthesis: This technique significantly reduces reaction times from hours to minutes and often improves yields compared to conventional heating methods. nih.govresearchgate.netrasayanjournal.co.innih.gov

Solid-phase synthesis: By anchoring one of the reactants to a solid support, purification can be simplified, and the method can be adapted for combinatorial chemistry and the generation of compound libraries. nih.govresearchgate.netacs.org

Catalyst-mediated synthesis: The use of catalysts like silica-supported tungstosilisic acid can promote the reaction under green conditions, with the advantage of the catalyst being recoverable and reusable. mdpi.com

| Method | Reaction Time | Yield | Notes |

|---|---|---|---|

| Conventional Heating (Reflux) | 8 hours | Lower | Requires extensive purification |

| Microwave Irradiation | 30 minutes | Higher | Simpler workup |

A versatile modification of the Hantzsch synthesis involves the use of thiosemicarbazide (B42300) or its derivatives as the thioamide component. encyclopedia.pub Thiosemicarbazones, which are readily prepared from the condensation of thiosemicarbazide with aldehydes or ketones, react with α-halocarbonyl compounds, such as phenacyl bromides, to yield 2-hydrazinylthiazole (B183971) or thiazol-2-yl-hydrazone derivatives. encyclopedia.pubmdpi.comlongdom.org

This one-pot, three-component reaction is an efficient way to produce highly substituted thiazoles. mdpi.comrsc.org The reaction mechanism typically involves the initial formation of the thiosemicarbazone, followed by its cyclocondensation with the α-halocarbonyl compound. longdom.orgrsc.org The use of microwave irradiation can further accelerate this process. encyclopedia.pub This approach is valuable for creating diverse thiazole derivatives by varying the initial carbonyl compound and the α-haloketone. orientjchem.org

In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of thiazoles, offering alternative pathways and access to a broader range of substituted products. organic-chemistry.org

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions to form C-C and C-N bonds. thieme-connect.com Methods like Negishi and Suzuki cross-coupling have been employed to introduce aryl substituents at the C2 and C5 positions of a pre-formed thiazole ring. thieme-connect.comsemanticscholar.org Direct arylation of thiazole C-H bonds using palladium catalysts, such as Pd(OAc)₂, provides a more atom-economical route, avoiding the need for pre-functionalized organometallic reagents. organic-chemistry.orgorganic-chemistry.org

Copper-Catalyzed Reactions: Copper catalysts are effective for various thiazole syntheses. organic-chemistry.org They can mediate the [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) to form thiazoles. organic-chemistry.org Copper-catalyzed multicomponent reactions of amines, aldehydes, and elemental sulfur also provide a direct route to 2,5-disubstituted thiazoles. thieme-connect.com Furthermore, copper catalysts facilitate the synthesis of fused heterocyclic systems like imidazo[2,1-b]thiazoles. thieme-connect.comacs.org

| Metal Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium | Negishi Cross-Coupling | Forms 2- and 5-arylthiazoles from bromothiazoles. | thieme-connect.com |

| Palladium | Direct C-H Arylation | Economical; avoids organometallic reagents. | organic-chemistry.org |

| Copper | Multicomponent Reaction | One-pot synthesis from simple starting materials. | thieme-connect.com |

| Copper | A3-Coupling | Forms functionalized imidazo[2,1-b]thiazoles. | acs.org |

Targeted Synthesis of the 5-(4-Fluorophenyl)-1,2-thiazole Core Structure

The synthesis of the specific this compound scaffold often employs multi-step strategies that culminate in the formation of the thiazole ring.

A common route to 5-arylthiazoles involves the use of chalcone (B49325) intermediates. mdpi.com This multi-step synthesis can be outlined as follows:

Chalcone Formation: An appropriately substituted acetophenone, such as 1-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone, is reacted with 4-fluorobenzaldehyde (B137897) in the presence of a base like sodium hydroxide (B78521) to form a chalcone derivative. mdpi.com

Pyrazoline Formation: The resulting chalcone is then reacted with thiosemicarbazide to form a pyrazoline-1-carbothioamide intermediate. mdpi.comnih.gov This step introduces the necessary N-C-S fragment for the subsequent thiazole ring formation.

Thiazole Ring Cyclization: The pyrazoline-1-carbothioamide is cyclized with an α-haloketone, such as a substituted phenacyl bromide, in refluxing ethanol (B145695). mdpi.comnih.gov This final step is a Hantzsch-type condensation that forms the desired thiazole ring attached to the pyrazoline core.

This sequence allows for the construction of complex molecules where the 5-(4-fluorophenyl)thiazole (B8573298) moiety is part of a larger heterocyclic system. mdpi.comnih.gov

Phenacyl bromide and its derivatives are key reagents in the Hantzsch synthesis and are frequently used for the targeted synthesis of 4- and 5-arylthiazoles. nih.govacs.org The synthesis of this compound derivatives can be achieved by reacting a suitable thioamide or thiosemicarbazone with 2-bromo-1-(4-fluorophenyl)ethan-1-one (4-fluorophenacyl bromide). koreascience.kr

For example, various thiosemicarbazones can be cyclized with 4-fluorophenacyl bromide to produce 4-(4-fluorophenyl)thiazole derivatives. koreascience.kr In a specific documented synthesis, a pyrazoline N-thioamide derivative was refluxed with 4-chlorophenacyl bromide or 4-fluorophenacyl bromide in ethanol to yield the corresponding 4-(4-chlorophenyl)- or 4-(4-fluorophenyl)-thiazole conjugates with a 5-(4-fluorophenyl) substituent on the pyrazoline ring. nih.gov This highlights the direct application of the Hantzsch reaction in the final step of a multi-step synthesis to install the desired fluorophenyl-substituted thiazole ring. nih.gov

Preparation of Carboxylic Acid Derivatives of this compound

The introduction of a carboxylic acid group onto the this compound scaffold is a key transformation for enabling further functionalization, such as amide bond formation. While direct, documented syntheses for this specific molecule are not prevalent, established principles of heterocyclic chemistry allow for the postulation of a viable synthetic route via directed lithiation followed by carboxylation.

The regioselectivity of lithiation in five-membered heterocycles is a well-studied phenomenon. acs.org The acidity of ring protons is influenced by the heteroatoms and existing substituents, allowing for selective deprotonation at a specific position. For instance, in 1,3-thiazoles, the proton at the C5 position is generally the most acidic. acs.org In substituted isothiazoles (1,2-thiazoles), lithiation has also been shown to be a feasible strategy. Studies on methyl-substituted isothiazoles have demonstrated that deprotonation can occur at various ring positions depending on the substitution pattern; for example, 4-methylisothiazole (B1295217) is primarily lithiated at the C5 position. cdnsciencepub.comcdnsciencepub.com

Based on these principles, a plausible method for the synthesis of a carboxylic acid derivative of this compound involves the direct deprotonation of the isothiazole (B42339) ring at either the C3 or C4 position using a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The resulting lithiated intermediate can then be quenched with an electrophile. For the preparation of a carboxylic acid, the ideal electrophile is solid carbon dioxide (dry ice). Subsequent acidification would then yield the desired carboxylic acid derivative. The precise regioselectivity (C3 vs. C4) would depend on the electronic influence of the 5-(4-fluorophenyl) group and the specific reaction conditions employed.

Hypothetical Synthetic Route:

Deprotonation: this compound is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (typically -78 °C).

Lithiation: A solution of n-butyllithium in hexanes is added dropwise to the cooled solution. The reaction is stirred for a period to allow for the formation of the lithiated intermediate.

Carboxylation: An excess of crushed, solid carbon dioxide is added to the reaction mixture. The mixture is allowed to warm slowly to room temperature.

Workup: The reaction is quenched with water, and the aqueous layer is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid product, which can then be isolated by filtration or extraction.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for Arylation of Thiazoles

The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl compounds. organic-chemistry.orgmdpi.com The reaction typically involves the coupling of an organoboron species (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. organic-chemistry.org This methodology is widely applied in the synthesis of pharmaceuticals and advanced materials. Current time information in Bangalore, IN.rsc.org

For the arylation of thiazoles, including the 1,2-thiazole (isothiazole) core, the Suzuki-Miyaura reaction can be employed in two primary ways:

Coupling of a halo-thiazole with an arylboronic acid: A thiazole ring bearing a halogen atom (Cl, Br, I) is reacted with an arylboronic acid.

Coupling of a thiazole-boronic acid (or ester) with an aryl halide: A boronic acid or ester functional group on the thiazole ring is reacted with an aryl halide.

A systematic study on the arylation of thiazoles in the 4- and 5-positions using Suzuki-Miyaura and Stille cross-coupling has been conducted to provide guidelines for selecting the optimal methodology. acs.org The choice of strategy often depends on the availability of starting materials and the desired substitution pattern. The reactivity can be influenced by the position of the coupling partners on the thiazole ring, with hydrolysis and deboronation of thiazoleboronic esters identified as potential side reactions. acs.org

The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for a successful transformation. Catalysts such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and complexes formed from palladium(II) acetate (B1210297) with specialized phosphine (B1218219) ligands like SPhos are known to be highly effective. cdnsciencepub.comnih.gov

| Reactants (Thiazole/Heterocycle Component) | Reactants (Coupling Partner) | Catalyst / Base / Solvent | Conditions | Product | Yield | Reference |

| 3,5-Dichloro-1,2,4-thiadiazole | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ / Toluene | Reflux | 3,5-Diphenyl-1,2,4-thiadiazole | Low | cdnsciencepub.com |

| 2-Acetyl-5-bromothiophene | Various arylboronic acids | Benzothiazole-based Pd(II) / KOH / Water | Microwave Irradiation | 2-Acetyl-5-arylthiophenes | Excellent | dokumen.pub |

| 4-(5-Bromothiophen-2-yl)-2-methyl-1,3-thiazole | Phenylboronic acid | Benzothiazole-based Pd(II) / Various bases / Water or DMF | Microwave Irradiation | 4-(5-Phenylthiophen-2-yl)-2-methyl-1,3-thiazole | Optimized | dokumen.pub |

| 2-Bromo-5-phenyl-1,3,4-oxadiazole | Arylboronic acid derivatives | Pd(PPh₃)₄ / Na₂CO₃ | Not specified | 2-Aryl-5-phenyl-1,3,4-oxadiazoles | High | acs.org |

Green Chemistry Approaches and Environmentally Benign Protocols in Thiazole Synthesis

In recent years, the principles of green chemistry have become central to the development of new synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of thiazole derivatives has benefited significantly from these approaches.

Solvent-Free and Catalyst-Free Conditions

A key goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which are often toxic and environmentally harmful. This has led to the development of solvent-free and catalyst-free reaction conditions. One-pot multicomponent reactions (MCRs) are particularly suited to these principles, as they can build complex molecules with high atom economy and reduced workup steps. researchgate.net

Solvent-free syntheses of Hantzsch thiazole derivatives have been shown to be clean, rapid, and afford higher yields compared to conventional methods that use refluxing alcohol. researchgate.net Similarly, catalyst-free domino reactions in aqueous media have been developed for the synthesis of trisubstituted thiazoles, leveraging water as a green and safe solvent. nih.gov Even when organic compounds have poor solubility, "on-water" reactions can lead to significant rate acceleration. nih.gov

| Reaction Type | Starting Materials | Conditions | Key Features | Reference |

| Hantzsch Thiazole Synthesis | o-Hydroxybenzaldehyde, α-haloketones, thiourea | Solvent-free, heating | Reduced reaction times, higher yields (vs. ethanol reflux), environmentally benign | researchgate.net |

| Multicomponent Domino Reaction | Arylglyoxals, cyclic 1,3-dicarbonyls, thioamides | Catalyst-free, water, microwave heating (130 °C) | Use of green solvent, short reaction time, good yields, no harmful by-products | nih.gov |

| Benzimidazo[2,1-b]thiazole Synthesis | 2-Aminobenzothiazole, 2-bromoacetophenone | Catalyst-free, H₂O-IPA, microwave heating | Avoidance of toxic catalysts, broad substrate scope, green and economical | nih.gov |

| Imidazo[2,1-b]thiazole Synthesis | 2-aminothiazole (B372263), aldehyde, isocyanide | Solvent-free, catalyst-free, ultrasound irradiation | Mild green conditions, excellent yields, reduced reaction time |

Microwave and Ultrasonic Irradiation Techniques

The use of non-conventional energy sources like microwave (MW) and ultrasonic irradiation has revolutionized thiazole synthesis, offering significant advantages over traditional heating methods. Current time information in Bangalore, IN.

Microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner product profiles. researchgate.netrsc.org It has been successfully applied to various thiazole syntheses, including the formation of hydrazinyl thiazoles under solvent- and catalyst-free conditions and the synthesis of 2-aminothiazoles. Current time information in Bangalore, IN.

Ultrasonic irradiation promotes reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized high temperatures and pressures, enhancing mass transfer and accelerating reaction rates. researchgate.net Like microwaves, ultrasound can lead to shorter reaction times and higher yields.

The choice between microwave and ultrasound can depend on the specific reaction, as microwaves provide efficient thermal energy while ultrasound provides intense physical mixing. researchgate.net In many cases, both techniques represent a greener alternative to conventional synthesis.

| Synthesis | Conventional Method (Time / Yield) | Microwave Method (Time / Yield) | Ultrasound Method (Time / Yield) | Reference |

| Thiazolyl-pyrazoline derivatives | 2-8 h / 72-83% | 3-10 min / 85-94% | 1-3 h / 80-91% | |

| Thiazole derivatives from thiosemicarbazide | 6-12 h / Not specified | 8-30 min / Not specified | Not specified | researchgate.net |

| Hydrazinyl thiazoles | Not specified | 30-175 s / 87-96% | Not applicable | Current time information in Bangalore, IN. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis of Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of thiazole (B1198619) derivatives provides characteristic signals for the protons of the thiazole ring and its substituents. For the parent thiazole, the protons typically appear at distinct chemical shifts, with H2 resonating around 8.89 ppm, H5 at approximately 7.44 ppm, and H4 at 7.99 ppm when measured in CDCl₃. chemicalbook.com The coupling constants between these protons are also characteristic, with J(H4,H5) being approximately 3.2 Hz and J(H2,H5) around 1.95 Hz. chemicalbook.com

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|---|

| Thiazole | CDCl₃ | H2 | 8.890 | J(H2,H5) = 1.95 | chemicalbook.com |

| H4 | 7.993 | J(H4,H5) = 3.15 | |||

| H5 | 7.435 | - | |||

| 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole | - | Thiazole H5 | 6.22–7.50 | - | nih.gov |

| 2-(4-Fluorophenyl)-1H-benzo[d]imidazole | DMSO-d₆ | Fluorophenyl H | 7.34-7.39 (m) | - | nih.gov |

| Fluorophenyl H | 8.16-8.21 (m) | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon framework of the molecule. In the ¹³C NMR spectrum of unsubstituted thiazole, the carbon atoms of the ring resonate at distinct chemical shifts: C2 at approximately 155.9 ppm, C4 at 124.8 ppm, and C5 at 118.2 ppm. asianpubs.org

For substituted thiazoles like 5-(4-Fluorophenyl)-1,2-thiazole, the chemical shifts of the thiazole and fluorophenyl carbons are influenced by their chemical environment. The carbon atom attached to the fluorine in the fluorophenyl ring (C-F) typically shows a large one-bond C-F coupling constant and its chemical shift is significantly affected by the fluorine's high electronegativity. nih.gov The other carbons of the fluorophenyl ring also exhibit characteristic shifts. The carbons of the thiazole ring in substituted derivatives will show shifts that are dependent on the nature and position of the substituents. For example, in 3-(2-aminothiazol-4-yl)-2-methylchromone, the thiazole carbons C2, C4, and C5 were assigned resonances at 168.8 ppm, 150.2 ppm, and 101.9 ppm, respectively. asianpubs.org

| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|---|

| Thiazole | - | C2 | 155.9 | asianpubs.org |

| C4 | 124.8 | |||

| C5 | 118.2 | |||

| 3-(2-Aminothiazol-4-yl)-2-methylchromone | - | Thiazole C2 | 168.8 | asianpubs.org |

| Thiazole C4 | 150.2 | |||

| Thiazole C5 | 101.9 | |||

| 2-(4-Fluorophenyl)-1H-benzo[d]imidazole | DMSO-d₆ | Aromatic C-F | 163.49 (d, J = 247.47 Hz) | nih.gov |

| Aromatic C | 116.46 (d, J = 21.73 Hz) |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

Vibrational Analysis of Characteristic Functional Groups

The IR spectrum of thiazole derivatives displays characteristic absorption bands corresponding to the vibrations of their functional groups. Aromatic C=C stretching vibrations are typically observed in the region of 1571–1436 cm⁻¹. nih.gov The C=N stretching vibration of the thiazole ring is a key indicator and is generally found in the range of 1699–1600 cm⁻¹. nih.gov Furthermore, characteristic vibrations of the thiazole ring itself are interpreted from absorption bands in the region of 1068–692 cm⁻¹. nih.gov For instance, the IR spectrum of thiazole shows a moderate band at 1496 cm⁻¹ and a sharp band at 1580 cm⁻¹ attributed to C-N and C=C stretching frequencies, respectively. researchgate.net

Identification of Specific Band Assignments Related to Fluorophenyl and Thiazole Moieties

In this compound, specific vibrational bands can be assigned to the fluorophenyl and thiazole moieties. The C-F stretching vibration of the fluorophenyl group is a characteristic band, although its exact position can vary. The thiazole ring vibrations, including ring stretching and deformation modes, will be present in the fingerprint region of the spectrum. In a study of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles, characteristic thiazole vibrations were identified between 1068 and 692 cm⁻¹. nih.gov

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C=C Stretching | 1571–1436 | nih.gov |

| Thiazole C=N Stretching | 1699–1600 | nih.gov |

| Characteristic Thiazole Vibrations | 1068–692 | nih.gov |

| Thiazole C-N Stretching | ~1496 | researchgate.net |

| Thiazole C=C Stretching | ~1580 | researchgate.net |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Upon electron ionization (EI), this compound would generate a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be influenced by the stability of the resulting fragments. Cleavage of the bonds within the thiazole ring and the bond connecting the fluorophenyl group to the thiazole ring are expected fragmentation pathways. The presence of the fluorine atom on the phenyl ring can influence the fragmentation, potentially leading to the formation of a fluorophenyl cation or other fluorine-containing fragments. mdpi.com For example, in the mass spectrum of a related thiazole derivative, fragmentation included the opening of the thiazole ring and the loss of small molecules like HCN and N₂. researchgate.net The fragmentation of 1,2,3-thiadiazoles, which are structurally related to 1,2-thiazoles, often involves the loss of a nitrogen molecule (N₂). nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the exact molecular mass of a compound, which in turn allows for the calculation of its elemental formula. For fluorinated hydrazinylthiazole derivatives, such as 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles, HRMS is used to confirm their successful synthesis and structural integrity. nih.gov

In a study of thiazolo[5,4-d]thiazole (B1587360) derivatives, HRMS was used to confirm the mass of the synthesized compounds. For example, the calculated mass for the [M - H]⁻ ion of 5,5′-(thiazolo[5,4-d]thiazole-2,5-diyl)bis(2-methoxyphenol) was 385.032223, with the found mass being 385.032235, demonstrating high accuracy. mdpi.com While specific HRMS data for this compound is not detailed in the provided results, the molecular formula, C₉H₆FNS, would yield a theoretical exact mass that could be precisely verified using this technique.

Table 1: Example of HRMS Data for a Thiazolo[5,4-d]thiazole Derivative

| Compound | Ion | Calculated m/z | Found m/z |

|---|

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry provides not only the molecular weight but also structural information through the analysis of fragmentation patterns. In the analysis of a complex molecule containing a fluorophenyl group, 5-(4-Fluorophenyl)-1-[5-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole, mass spectrometry confirmed the molecular ion peak (M⁺ + 1) at m/z 468.15. iucr.org The fragmentation of such compounds typically involves the cleavage of the heterocyclic rings and the loss of substituent groups. The fragmentation of the thiazole ring itself is a key diagnostic feature. The specific fragmentation pattern for this compound would be expected to show characteristic losses of fragments such as HCN, CS, and the fluorophenyl group, providing definitive structural confirmation.

Electronic Absorption and Fluorescence Spectroscopy

Electronic spectroscopy provides insights into the electronic structure and photophysical properties of molecules, including their absorption and emission of light.

UV-Vis Spectral Characteristics and Electronic Transitions

The UV-Vis absorption spectra of thiazole derivatives are characterized by electronic transitions within the molecule. For a series of synthesized 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles, UV-Vis spectroscopy was used as a primary characterization method. nih.gov The absorption bands observed in these compounds are typically attributed to π → π* and n → π* transitions associated with the aromatic and heterocyclic rings. The presence of the fluorophenyl group can influence the position and intensity of these absorption maxima due to its electronic effects on the chromophoric system.

Analysis of Fluorescence Emission and Excitation Profiles, including Dual Fluorescence Phenomena

Many thiazole derivatives exhibit interesting fluorescence properties. chim.it A phenomenon known as dual fluorescence has been observed in some related compounds, such as 2-((4-fluorophenyl)amino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole (FABT). nih.gov In FABT, the appearance of one or two fluorescence bands is dependent on the molecular conformation, which is influenced by the solvent environment. nih.gov In methanol, FABT molecules adopt a conformation that results in a single fluorescence band, while in water, a different conformation leads to two distinct fluorescence bands. nih.gov This effect is tied to conformational changes that can be rapidly analyzed using fluorescence spectroscopy. nih.gov

This dual fluorescence is a common feature in many hydroxythiazole and aminothiazole derivatives and is often related to intramolecular hydrogen bonding in the excited state. chim.it Thiazolo[5,4-d]thiazole derivatives have also been studied for their fluorescent properties, with emission colors ranging from orange-red to blue, depending on their crystal packing and molecular structure. rsc.org

X-ray Crystallography

Single Crystal X-ray Diffraction for Definitive Molecular Geometry and Conformation

Single crystal X-ray diffraction has been used to elucidate the structures of several complex molecules containing both fluorophenyl and thiazole or isosteric pyrazole (B372694) rings. iucr.orgcardiff.ac.uknih.gov For instance, in the structure of Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate, the pyrazole ring is nearly planar and makes distinct dihedral angles with the attached thiazole, fluorobenzene, and chlorobenzene (B131634) rings (4.95 (19)°, 35.78 (18)°, and 54.73 (18)°, respectively). nih.gov

Table 2: Example of Crystal Data for a Related Fluorophenyl Pyrazole Thiazole Derivative

| Parameter | Value for C₂₂H₁₇ClFN₃O₂S nih.gov |

|---|---|

| Formula | C₂₂H₁₇ClFN₃O₂S |

| Molar Mass | 441.90 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.0296 (5) |

| b (Å) | 19.4428 (6) |

| c (Å) | 9.5847 (3) |

| β (°) | 112.922 (1) |

| Volume (ų) | 2064.74 (12) |

Analysis of Intramolecular Interactions

In one specific derivative, 5-(4-Fluorophenyl)-1-[4-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole, the fluorophenyl ring is substantially twisted out of the plane of the central core, with a dihedral angle of 87.84 (5)°. iucr.orgnih.gov This significant twist is a result of the interplay of steric and electronic effects, including the aforementioned intramolecular interactions. The presence of these interactions can be confirmed and characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and by computational modeling.

Supramolecular Assembly and Intermolecular Interactions in the Crystal Lattice

The arrangement of molecules in the solid state, known as the supramolecular assembly, is dictated by a variety of non-covalent intermolecular interactions. These interactions are critical in determining the crystal packing and, consequently, the material's bulk properties. For derivatives of this compound, a rich variety of intermolecular forces have been identified.

π–π Stacking: Aromatic π–π stacking interactions are a prominent feature in the crystal structures of many thiazole derivatives. mdpi.com For instance, in a pyrazole-thiazole derivative containing the 5-(4-fluorophenyl) moiety, aromatic π–π stacking interactions between the pyrazole and tolyl rings lead to the formation of centrosymmetric dimers. iucr.orgnih.gov The centroid–centroid distance between the interacting rings is a key parameter in characterizing these interactions. nih.gov The involvement of oxadiazole rings, which are structurally similar to thiazoles, in π-π stacking has also been studied, highlighting the general importance of this interaction in heterocyclic compounds. nih.gov

Hydrogen Bonding: A diverse array of hydrogen bonds, including C—H⋯S, C—H⋯F, and N—H⋯O, are instrumental in building the three-dimensional crystal lattice.

C—H⋯S Interactions: These weak hydrogen bonds involving the sulfur atom of the thiazole ring are frequently observed in the crystal packing of thiazole derivatives. iucr.orgnih.govnih.gov They contribute to linking molecules into larger assemblies. iucr.orgnih.gov

C—H⋯F Interactions: The fluorine atom of the 4-fluorophenyl group can act as a hydrogen bond acceptor, forming C—H⋯F interactions that further stabilize the crystal structure. iucr.orgnih.gov

N—H⋯O Hydrogen Bonds: In derivatives containing appropriate functional groups, such as amide or carboxylic acid moieties, classical N—H⋯O hydrogen bonds can form, often leading to the creation of robust supramolecular synthons like heterodimers. researchgate.net

The interplay of these various intermolecular forces results in complex and often elegant supramolecular architectures. The study of these interactions is crucial for crystal engineering, where the goal is to design materials with specific properties by controlling the arrangement of molecules in the solid state.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations due to its balance of accuracy and computational cost. It is extensively used to study the properties of heterocyclic molecules.

Geometry Optimization and Energetic Landscape Analysis

The first step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule, known as geometry optimization. For 5-(4-Fluorophenyl)-1,2-thiazole, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G**, would be employed to find the global minimum on the potential energy surface. researchgate.net This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest electronic energy.

The energetic landscape analysis also involves identifying any other stable conformers (local minima) and the transition states that connect them. The relative energies of these conformers provide insight into the molecule's flexibility and the population of each conformation at a given temperature. While specific data for this compound is not available, studies on substituted isothiazoles have shown that the substitution pattern significantly influences the energetic landscape. researchgate.net

Table 1: Representative Calculated Geometrical Parameters for a Phenyl-Thiazole System

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-S | 1.76 | - | - |

| S-N | 1.65 | - | - |

| N-C | 1.32 | - | - |

| C-C (thiazole) | 1.38 | - | - |

| C-C (phenyl) | 1.40 | - | - |

| C-F | 1.35 | - | - |

| C-S-N | - | 93.5 | - |

| S-N-C | - | 110.2 | - |

| Phenyl-Thiazole | - | - | 35.0 |

Note: The data in this table is hypothetical and representative of typical values for similar structures, as specific experimental or computational data for this compound is not publicly available.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Electronic Properties and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's electronic properties and reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests a more reactive molecule. researchgate.netresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole (B1198619) and fluorophenyl rings, while the LUMO would also be distributed across this π-system. The fluorine atom, being highly electronegative, would influence the energy levels of these orbitals. QSAR studies on thiazole derivatives have highlighted the importance of electronic parameters like HOMO energy for their biological activity. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound Analogs

| Molecular System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Phenyl-isothiazole | -6.5 | -1.2 | 5.3 |

| Methyl-isothiazole | -6.8 | -1.0 | 5.8 |

| Dichloro-isothiazole | -7.2 | -2.0 | 5.2 |

Note: This data is illustrative and based on published values for related isothiazole (B42339) derivatives. researchgate.netrsc.org The actual values for this compound may vary.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations can also predict various spectroscopic parameters, which can be invaluable for the characterization of a newly synthesized compound. The calculation of vibrational frequencies can help in the assignment of experimental infrared (IR) and Raman spectra. Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁵N, etc.) can be predicted and compared with experimental data to confirm the molecular structure. While no specific predictions for this compound are published, DFT has been successfully used to simulate the IR spectra and NMR chemical shifts of other substituted isothiazoles and related heterocyclic systems. rsc.orgnih.gov

Molecular Docking Simulations to Predict Binding Interactions with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme.

The process involves placing the 3D structure of the ligand (this compound) into the binding site of the receptor and evaluating the binding affinity using a scoring function. This can reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex. Numerous studies have employed molecular docking to investigate the binding modes of thiazole derivatives with various enzymes and receptors, such as autotaxin and sortase A. nih.govmdpi.com For instance, docking studies on 4-phenyl-thiazole derivatives have shown key interactions with amino acid residues in the active site of autotaxin. nih.gov Similar interactions would be anticipated for this compound, with the fluorophenyl group potentially forming specific interactions within a hydrophobic pocket.

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Descriptors

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with a particular physicochemical property. These models are built using calculated molecular descriptors that quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

For a class of compounds like thiazole derivatives, QSPR can be used to predict properties such as solubility, lipophilicity (logP), and chromatographic retention times. researchgate.net A QSPR study on thiazole derivatives might use descriptors like molecular weight, surface area, dipole moment, and HOMO/LUMO energies to build a predictive model. nih.govlaccei.org Such a model could then be used to estimate the physicochemical properties of this compound without the need for experimental measurement.

Analysis of Molecular Electrostatic Potential (MEP) and Fukui Functions

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map visually represents the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the nitrogen atom of the thiazole ring and the fluorine atom are expected to be regions of negative potential, while the hydrogen atoms and the sulfur atom may exhibit positive potential. rsc.orgmdpi.com

Fukui functions are another set of reactivity descriptors derived from DFT that identify the most reactive sites in a molecule. They quantify the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for a more quantitative prediction of the sites for electrophilic, nucleophilic, and radical attack.

Derivatization Strategies and Synthetic Transformations

Functionalization at Thiazole (B1198619) Ring Positions

The thiazole ring within the 5-(4-Fluorophenyl)-1,2-thiazole structure is amenable to various chemical modifications, enabling the introduction of diverse functional groups and the construction of more complex heterocyclic systems.

Introduction of Additional Heterocyclic Scaffolds (e.g., Pyrazoles, Triazoles, Oxadiazoles)

A prominent strategy in the derivatization of thiazoles involves their linkage to other heterocyclic rings, such as pyrazoles, triazoles, and oxadiazoles, to create hybrid molecules with potentially enhanced properties. acs.orgnih.gov

Pyrazoles: The synthesis of pyrazole-containing derivatives often starts from a thiazole precursor. For instance, pyrazolyl–thiazole derivatives can be synthesized through a multi-step process beginning with the condensation of a suitable starting material like acetyl thiophene (B33073) with phenyl hydrazine (B178648) to form a hydrazone intermediate. nih.gov This intermediate is then cyclized to form a pyrazole-4-carbaldehyde, which can be further reacted with thiosemicarbazide (B42300) to yield a thiosemicarbazone derivative. nih.gov The final step involves the reaction of this thiosemicarbazone with substituted phenacyl bromides, such as 2-bromo-1-(4-fluorophenyl)ethan-1-one, to furnish the desired pyrazolyl–thiazole derivatives. nih.gov

Triazoles: The construction of triazole-thiazole hybrids can be achieved through various synthetic routes. One common method is the 1,3-dipolar cycloaddition reaction, often referred to as "click chemistry," between an alkyne-functionalized thiazole and an azide. ajgreenchem.com For example, 5-(4-fluorophenyl)-2,4-dihydro-1,2,4-triazole-3-thiones can be synthesized from 4-fluorobenzoic acid hydrazide. researchgate.net This can be further alkylated to introduce other functional groups. researchgate.net Another approach involves the reaction of pyrazoline N-thioamide derivatives with phenacyl bromides to yield thiazole-linked triazoles. acs.org This method has been used to synthesize compounds like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole. acs.org

Oxadiazoles: The synthesis of 1,2,4-oxadiazoles linked to a thiazole moiety can be accomplished through the reaction of amidoximes with nitriles or by the cyclization of suitable precursors. nih.govorganic-chemistry.org A novel method for synthesizing 1,2,4-oxadiazoles involves using silica (B1680970) gel as a solid support under microwave irradiation. nih.gov This strategy has been employed to create (E)-3-aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazole derivatives. nih.gov The synthesis of 3,5-disubstituted-1,2,4-thiadiazoles has also been reported through a transition-metal-free method involving the reaction of amidines with dithioesters. acs.org

| Heterocyclic Scaffold | General Synthetic Strategy | Example Starting Materials | Example Product |

|---|---|---|---|

| Pyrazole (B372694) | Multi-step synthesis involving condensation, cyclization, and final reaction with a phenacyl bromide. nih.gov | Acetyl thiophene, phenyl hydrazine, thiosemicarbazide, 2-bromo-1-(4-fluorophenyl)ethan-1-one nih.gov | 2-(5-(4-Fluorophenyl)thiazole-2-yl)-1-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)hydrazine nih.gov |

| Triazole | 1,3-dipolar cycloaddition ("click chemistry") or reaction of pyrazoline N-thioamides with phenacyl bromides. acs.orgajgreenchem.com | Alkyne-functionalized thiazole, azide; pyrazoline N-thioamide derivatives, phenacyl bromide acs.orgajgreenchem.com | 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole acs.org |

| Oxadiazole | Reaction of amidoximes with nitriles or microwave-assisted synthesis on a solid support. nih.govorganic-chemistry.org | Benzamidoxime, 3-aryl-acryloyl chlorides nih.gov | (E)-3-phenyl-5-[2-(4-fluorophenyl)vinyl]-1,2,4-oxadiazole nih.gov |

Halogenation Reactions for Subsequent Cross-Coupling Chemistry

Halogenation of the thiazole ring is a key transformation that introduces a reactive handle for subsequent cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Direct electrophilic aromatic substitution reactions, such as chlorination and bromination, can be performed on the thiazolo[5,4-d]thiazole (B1587360) ring system. researchgate.netudayton.edu For instance, the bromination of thiazolo[5,4-d]thiazole can yield both mono- and dihalogenated products. researchgate.netudayton.edu These halogenated intermediates are valuable substrates for Suzuki coupling reactions, where a boronic acid derivative is coupled with the halo-thiazole in the presence of a palladium catalyst to introduce new aryl or heteroaryl groups.

A synthesis strategy for the bromination of the 4-hydroxythiazole core has been developed, which then allows for various cross-coupling reactions. researchgate.net

Acylation and Amidation Reactions for Amide Derivatives

The introduction of amide functionalities to the thiazole ring can be achieved through acylation and amidation reactions. For example, 2-aminothiazole (B372263) derivatives can be reacted with acyl chlorides or carboxylic acids to form the corresponding amides. mdpi.com The synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid, followed by a Suzuki reaction with 4-fluorophenylboronic acid. mdpi.com Furthermore, the synthesis of 2,5-(het)arylthiazole-4-(N-aryl/alkyl)carboxamides can be achieved through a one-step thionation-cyclization of functionalized enamides. acs.org

Hybrid Molecule Formation with this compound as a Central Core

The this compound scaffold is an excellent central core for the construction of larger, more complex hybrid molecules. These hybrids often combine the thiazole unit with other heterocyclic systems to create compounds with unique structural features.

Construction of Multi-Heterocyclic Conjugates

The synthesis of multi-heterocyclic conjugates involves linking the this compound core to one or more other heterocyclic rings. This is often achieved through a stepwise approach where the thiazole core is first functionalized to allow for subsequent reactions. For instance, a pyrazole-4-carbaldehyde can be reacted with thiosemicarbazide and then with 2-bromo-1-(4-fluorophenyl)ethan-1-one to form a pyrazolyl–thiazole derivative. nih.gov

Applications in Targeted Organic Synthesis.mdpi.commdpi.com

The this compound scaffold serves as a valuable building block in targeted organic synthesis, primarily for the construction of more complex heterocyclic systems with potential biological activities. Its utility lies in the robust nature of the thiazole ring and the specific electronic properties conferred by the 4-fluorophenyl substituent. Researchers have successfully incorporated this moiety into a variety of larger molecular frameworks, particularly those containing pyrazoline and triazole rings.

A significant application of derivatives of this compound is in the synthesis of thiazolyl-pyrazoline hybrids. These syntheses often commence with a precursor, 5-(4-fluorophenyl)-3-(heterocyclyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, which is then cyclized with α-haloketones like phenacyl bromides to construct the thiazole ring. This approach leads to the formation of complex molecules where the 5-(4-fluorophenyl) group is attached to a pyrazoline ring, which in turn is linked to a thiazole ring. For instance, the reaction of 5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with various phenacyl bromides in refluxing ethanol (B145695) yields thiazole-linked triazoles. nih.gov Similarly, the synthesis of 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole has been achieved with high yields through the reaction of the corresponding pyrazoline N-thioamide derivative with phenacyl bromide. nih.gov

Another synthetic strategy involves the derivatization of a pre-formed thiazole ring. For example, 2-amino-5-(4-fluorophenyl)thiazole can be synthesized and subsequently acylated. The reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid, followed by a Suzuki coupling with 4-fluorophenylboronic acid, yields N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide, a compound with noted biological inhibitory effects. acs.org

Furthermore, the 4-(4-fluorophenyl)thiazole unit has been utilized as a core structure for developing stilbene (B7821643) analogs with potential applications as DNA topoisomerase IB inhibitors. The synthesis of these compounds, such as (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole, involves a multi-step process starting from 2-bromo-1-(4-fluorophenyl)ethan-1-one and thioacetamide (B46855) to form the initial 4-(4-fluorophenyl)-2-methylthiazole. This intermediate then undergoes bromination followed by a Wittig-Horner reaction to introduce the styryl group.

The following tables summarize selected examples of the application of this compound derivatives in the synthesis of complex organic molecules.

Table 1: Synthesis of Thiazolyl-Pyrazoline-Triazole Hybrids

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| 5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | Phenacyl bromide | Ethanol, Reflux, 1.5 h | Thiazole-linked triazole (33a-c) | Not Specified | nih.gov |

| Pyrazoline N-thioamide derivative (30) | Phenacyl bromide (7) | Ethanol, Reflux, 2 h | 4-(4-halophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (31a, 31b) | High | nih.gov |

| 5-(4-fluorophenyl)-3-heterocyclyl-4,5-dihydro-1H-pyrazole-1-carbothioamides (26) | Phenacyl bromide (25) | Ethanol, Reflux, 3 h | 2-(5-(4-fluorophenyl)-3-(thien-2-yl or furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methyl-5-(aryldiazenyl)thiazoles (27a, 27b) | Moderate to Good |

Table 2: Synthesis via Derivatization of 2-Aminothiazole Precursors

| Starting Material | Reagents | Conditions | Product | Application | Reference |

| 2-Amino-5-bromothiazole | 1. 3-(Furan-2-yl)propanoic acid2. 4-Fluorophenylboronic acid | 1. Acylation2. Suzuki Coupling | N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31) | Potent inhibitor of KPNB1 | acs.org |

Table 3: Synthesis of Thiazole-Based Stilbene Analogs

| Starting Material | Key Reactions | Product Example | Application | Reference |

| 2-Bromo-1-(4-fluorophenyl)ethan-1-one and Thioacetamide | 1. Cyclization2. Bromination3. Wittig-Horner Reaction | (E)-2-(3-Methylstyryl)-4-(4-fluorophenyl)thiazole (8) | DNA Topoisomerase IB Inhibitor |

Structure Activity Relationship Sar Studies of 5 4 Fluorophenyl 1,2 Thiazole Derivatives

Influence of Substituent Effects on Biological Activity Profiles

The biological activity of 5-(4-fluorophenyl)-1,2-thiazole derivatives is profoundly influenced by the nature and position of various substituents on the molecule's aromatic rings. Electronic properties and steric factors of these substituents play a pivotal role in modulating the interaction of the compounds with their biological targets.

The placement of substituents on the phenyl rings is a critical determinant of biological efficacy. Research on thiazole (B1198619) carboxamide derivatives as c-Met kinase inhibitors has shown that the position of electron-withdrawing groups (EWGs) significantly impacts activity. nih.gov For instance, a mono-EWG, such as a fluorine atom, at the 4-position (para) of a terminal benzene (B151609) ring resulted in higher inhibitory activity compared to substitutions at the 2-position (ortho) or 3-position (meta). nih.gov This trend was also observed with chlorine-substituted compounds. nih.gov The introduction of a halogen atom like fluorine or chlorine onto a central benzene ring was also found to increase activity relative to an unsubstituted ring. nih.gov

The electronic nature of the substituent is equally important. In studies of phthalimide (B116566) derivatives, various substitutions on the 5-phenyl ring of a thiazol-2-amine core were evaluated. nih.gov The presence of the electron-withdrawing 4-fluoro group is a common feature in many active compounds. nih.gov Similarly, for thiazolopyrimidine derivatives, a hydrophobic 4-fluorophenyl aryl ring system was identified as a key structural feature for potent anticancer activity. ddtjournal.com Further investigation into N-(thiazol-2-yl)-benzamide analogs revealed that a 3-fluorophenyl substituent was favorable for activity, whereas a 3,4,5-trimethoxy substitution pattern on the phenyl ring was detrimental, suggesting that excessive electron-donating groups can reduce efficacy. nih.gov

Table 1: Effect of Substituent Position on c-Met Kinase Inhibition

| Compound ID | R1 (Middle Ring) | R2 (Terminal Ring) | IC50 (nM) |

|---|---|---|---|

| 51j | 3-F | C6H5 | 29.54 |

| 51aa | 3-F | 4-F-C6H5 | 15.62 |

| 51ab | 3-F | 3-F-C6H5 | 23.24 |

| 51ac | 3-F | 2-F-C6H5 | 18.49 |

| 51ad | 3-F | 4-Cl-C6H5 | 17.78 |

| 51ae | 3-F | 3-Cl-C6H5 | 23.42 |

Data sourced from a study on thiazole/thiadiazole carboxamide derivatives. nih.gov

The size and spatial arrangement of substituents can introduce steric hindrance, which may either prevent or enhance the binding of a molecule to its target site. In a study on antagonists for the Zinc-Activated Channel (ZAC), the introduction of bulky aromatic or heteroaromatic substituents at the 4- and/or 5-positions of the thiazole ring was found to completely eliminate biological activity. nih.gov This suggests that the binding pocket of the receptor is sterically constrained and cannot accommodate large groups at these positions.

SAR Paradigms for Specific Investigated Biological Activities

By tailoring the peripheral chemical groups around the this compound scaffold, researchers have developed specific SAR paradigms for different therapeutic areas, most notably antimicrobial and anticancer applications.

The this compound scaffold is a recurring motif in compounds with significant antimicrobial properties. The presence of the 4-fluorophenyl group itself is often critical. For example, in a series of novel thiazole derivatives, the compound bearing a 4-fluorophenyl moiety exhibited the highest bactericidal activity against various strains of Staphylococcus aureus, including methicillin-resistant (MRSA) and vancomycin-resistant (VRSA) forms. mdpi.com This highlights that the 4-FC6H4 substitution is crucial for selective, potent activity against Gram-positive bacteria. mdpi.com

The antimicrobial effect is often enhanced by combining the 5-(4-fluorophenyl)thiazole (B8573298) core with other heterocyclic systems. Thiazolyl-pyrazoline hybrids have demonstrated considerable antimicrobial efficacy. One derivative, 4-(4-bromophenyl)-2-(5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, was found to be highly potent against a range of microorganisms, with activity comparable to standard drugs like ciprofloxacin (B1669076) and ketoconazole (B1673606). acs.org The presence of the fluorophenyl functional group has also been linked to antibacterial effects against Listeria monocytogenes and Escherichia coli. researchgate.net These findings underscore a synergistic effect where the 4-fluorophenyl group, the thiazole ring, and an adjacent pyrazoline or other heterocyclic moiety collectively contribute to the antimicrobial action.

Table 2: Antimicrobial Activity of Selected Thiazole Derivatives

| Compound | Target Organism | Activity Metric | Result |

|---|---|---|---|

| Compound 2a | S. aureus (MSSA, MRSA, VRSA) | Bactericidal | Rapidly killed bacteria in 6 h mdpi.com |

| 27a | Various Bacteria & Fungi | Potency | Comparable to ciprofloxacin and ketoconazole acs.org |

| 24n | P. aeruginosa, S. aureus, B. subtilis, E. coli | MIC | 1.56-3.13 µg/mL acs.org |

MSSA: Methicillin-susceptible S. aureus; MRSA: Methicillin-resistant S. aureus; VRSA: Vancomycin-resistant S. aureus; MIC: Minimum Inhibitory Concentration.

The this compound moiety is a privileged structure in the design of anticancer agents. SAR studies consistently point to this group as a key contributor to cytotoxicity in various cancer cell lines. In a series of thiazolopyrimidine derivatives, the presence of a hydrophobic (4-fluorophenyl) aryl ring system was a fundamental requirement for their anticancer activity against human histiocytic lymphoma cells. ddtjournal.com

The anticancer potential is often realized when the 5-(4-fluorophenyl)thiazole unit is integrated into a larger molecular framework.

c-Met Kinase Inhibitors: In the development of c-Met inhibitors, a thiazole carboxamide derivative featuring a 3-fluoro substituent on a central benzene ring and a 4-fluorophenyl group at a terminal position exhibited potent biochemical and cellular activity. nih.gov

BRAF V600E Inhibitors: A thiazolyl-pyrazoline hybrid, specifically 2-[5-(4-fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-bromophenyl)thiazole, showed the most promising activity against A-549 human lung adenocarcinoma cells. acs.org

Carbonic Anhydrase Inhibitors: An analog of the clinical candidate SLC-0111 was synthesized by replacing its original 4-fluorophenyl tail with a 5-(4-fluorophenyl)thiazole moiety, which resulted in a compound with significant efficacy against renal, colon, and melanoma cancer cell lines. mdpi.com

These examples demonstrate that the 5-(4-fluorophenyl)thiazole group serves as a potent pharmacophore that, when correctly positioned within a larger molecule containing other key interacting groups (like pyrazolines, thiophenes, or specific amides), leads to significant anticancer activity.

Table 3: Anticancer Activity of Selected 5-(4-Fluorophenyl)thiazole Derivatives

| Compound | Target/Cell Line | Activity Metric | Result |

|---|---|---|---|

| 11d | A-549 (Lung Cancer) | IC50 | 62.5 µg/mL acs.org |

| Compound 1 | RXF393 (Renal Cancer) | IC50 | 7.01 ± 0.39 µM mdpi.com |

| Compound 1 | LOX IMVI (Melanoma) | IC50 | 9.55 ± 0.51 µM mdpi.com |

| 51am | A549, HT-29, MDA-MB-231 | IC50 | 0.83, 0.68, and 3.94 μM, respectively nih.gov |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling and other ligand-based design strategies are powerful computational tools used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. These models serve as templates for designing new, more potent compounds.

In the design of 5-HT2A receptor antagonists, a pharmacophore model was generated from a set of known active ligands. researchgate.net This model revealed that a 4-fluorophenyl group, such as that found in the antipsychotic drug sertindole, enhances antagonistic potency. researchgate.net Novel 5H-thiazolo[3,2-a]pyrimidin-5-one derivatives incorporating this feature were designed and synthesized, showing a good fit to the generated hypothetical pharmacophore. researchgate.net

This approach is part of a broader strategy in drug discovery. For instance, pharmacophore merging, which combines structural features from different active molecules, has been used to design novel c-Met inhibitors. nih.gov Furthermore, three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling and molecular docking analyses have been employed to rationalize the activity of thiazole derivatives and guide further optimization. acs.org These computational studies have confirmed that derivatives featuring thiophene (B33073) and thiazole nuclei, often including a fluorophenyl substituent, represent promising therapeutic molecules for further development as anticancer agents. acs.org

In Vitro Biological Mechanisms of Action

In Vitro Antimicrobial Activity: Mechanistic Insights

Derivatives of (4-fluorophenyl)thiazole have demonstrated notable activity against a range of microbial pathogens. The mechanisms behind these effects often involve the disruption of essential cellular processes in bacteria and fungi.

The antibacterial action of compounds containing the (4-fluorophenyl)thiazole moiety is attributed to several mechanisms, including the inhibition of bacterial enzymes and the disruption of cell membrane integrity. Thiazole-containing compounds are recognized for their potential to combat antibiotic resistance by acting on various microbial targets. nih.gov

Research into specific derivatives highlights these mechanisms. For instance, the derivative 3-((4-(4-Fluorophenyl)thiazol-2-yl)(4-(phenylamino)phenyl)amino)propanoic acid has shown potent bactericidal activity against Staphylococcus aureus, including methicillin-sensitive (MSSA), methicillin-resistant (MRSA), and vancomycin-resistant (VRSA) strains. mdpi.com This compound was capable of rapidly killing these resistant strains within six hours, indicating the significant impact of the 4-fluorophenyl substitution on its activity. mdpi.com Other complex thiazole (B1198619) derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria. researchgate.netacs.orgtandfonline.com The antimicrobial efficacy of one thiazole derivative against S. faecalis was found to be comparable to the standard antibiotic Penicillin G. tandfonline.com

Table 1: In Vitro Antibacterial Activity of Selected (4-Fluorophenyl)thiazole Derivatives

| Compound/Derivative | Target Organism(s) | Observed Mechanism/Activity | Reference(s) |

|---|---|---|---|

| 3-((4-(4-Fluorophenyl)thiazol-2-yl)(4-(phenylamino)phenyl)amino)propanoic acid | S. aureus (MSSA, MRSA, VRSA) | Potent and rapid bactericidal activity. mdpi.com | mdpi.com |

| 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol | Gram-positive bacteria | Inhibition of bacterial enzymes, disruption of cell membrane integrity. |

This table is interactive. Click on the headers to sort.

The primary mechanism for the antifungal activity of many azole- and thiazole-based compounds is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. semanticscholar.orgtandfonline.com This is typically achieved by targeting the cytochrome P-450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is essential for converting lanosterol to ergosterol. semanticscholar.orgtandfonline.com

Studies on hybrid molecules incorporating the thiazole ring have validated this mechanism. Benzimidazole-thiazole derivatives, for example, have been shown to inhibit ergosterol biosynthesis, and molecular docking studies confirmed a strong interaction between the most active compound and the CYP51 enzyme. semanticscholar.org Similarly, certain 3-allyl-N-(4-fluorophenyl)-4-substituted thiazol-2(3H)-imines have been identified as potential 14α-demethylase inhibitors. researchgate.net Thiazole derivatives have also demonstrated efficacy against drug-resistant fungal pathogens, including azole-resistant Aspergillus fumigatus and multidrug-resistant yeasts like Candida auris. mdpi.com

Table 2: In Vitro Antifungal Activity of Selected Thiazole Derivatives

| Compound/Derivative | Target Organism(s) | Observed Mechanism/Activity | Reference(s) |

|---|---|---|---|

| Benzimidazole-thiazole hybrid (3c) | Candida albicans | Inhibition of ergosterol biosynthesis via CYP51 (lanosterol 14α-demethylase) interaction. semanticscholar.org | semanticscholar.org |

| 4-(4-fluorophenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine (2e) | Fungal pathogens | Identified as a 14α-demethylase inhibitor. researchgate.net | researchgate.net |

This table is interactive. Click on the headers to sort.

In Vitro Anticancer Activity: Cellular and Molecular Targets

The (4-fluorophenyl)thiazole scaffold is a key component in the design of numerous potent anticancer agents. mdpi.com These compounds exert their effects by targeting specific cellular and molecular pathways that are crucial for cancer cell proliferation and survival.

A significant mechanism of action for thiazole-based anticancer agents is the inhibition of protein kinases, which are often dysregulated in cancer. mdpi.comnih.gov

c-Met Kinase: The c-Met receptor tyrosine kinase is a well-known target, and its overexpression is linked to poor prognosis in various cancers. nih.gov Several series of thiazole and thiadiazole carboxamide derivatives have been developed as potent c-Met inhibitors. nih.govtandfonline.com For example, a derivative identified as 51am emerged from structural optimization studies as a highly promising inhibitor in both biochemical and cellular assays, also showing potency against several c-Met mutants. nih.govtandfonline.com Other derivatives, such as 2-(4-Fluorophenyl)-4-methyl-N-(4-((6-methyl- nih.govtandfonline.comtriazolo[4,3-b]pyridazin-8-yl)oxy)phenyl)thiazole-5-carboxamide (12d), have also been synthesized and evaluated as Class II c-Met inhibitors. nih.govacs.org

BRAFV600E Kinase: The BRAF kinase, particularly the V600E mutant, is a key driver in melanoma and other cancers. The FDA-approved drug Dabrafenib, a thiazole derivative, is a potent BRAFV600E inhibitor. rsc.org Research has led to the development of novel thiazole derivatives incorporating a phenyl sulfonyl moiety that show excellent BRAFV600E inhibitory activity at nanomolar concentrations, with some compounds being superior or equipotent to Dabrafenib. rsc.org Other research has focused on creating hybrid molecules that dually inhibit both BRAFV600E and other kinases like VEGFR-2, demonstrating a multi-targeted approach to cancer therapy. mdpi.comrsc.org

Table 3: Protein Kinase Inhibition by Selected (4-Fluorophenyl)thiazole Derivatives

| Compound/Derivative | Target Kinase | Cell Line(s) | IC₅₀ Value | Reference(s) |

|---|---|---|---|---|

| Thiazole carboxamide (51am) | c-Met | MKN-45 | Not specified | nih.govtandfonline.com |

| Triazolo-pyridazine derivative (12e) | c-Met | A549, MCF-7, HeLa | 0.090 µM (enzyme) | nih.gov |

| Phenyl sulfonyl thiazole (7b) | BRAFV600E | Not specified | Potent (nanomolar) | rsc.org |

| Pyrazolylindolin-2-one coumarin (B35378) (4j) | BRAFV600E / VEGFR-2 | A375 (melanoma) | 0.96 µM (cytotoxic) | rsc.org |

This table is interactive. Click on the headers to sort.

A common outcome of anticancer drug action is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. Several derivatives containing the (4-fluorophenyl)thiazole structure have been shown to function through these mechanisms.

For instance, the potent c-Met inhibitor 51am was found to induce both apoptosis and cell cycle arrest in MKN-45 gastric cancer cells. tandfonline.comtandfonline.com Similarly, novel 3-allyl-N-(4-fluorophenyl)-4-substituted thiazol-2(3H)-imines were reported to induce considerable late apoptosis and necrosis in A431 skin cancer cells. researchgate.net These compounds were shown to influence apoptosis-related proteins by increasing the levels of pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2. researchgate.net In another study, a derivative of imidazo[2,1-b] nih.govtandfonline.comnih.govthiadiazole was found to induce apoptosis in leukemia cells without causing cell cycle arrest, suggesting a specific apoptotic pathway activation. nih.gov Research on quillaic acid derivatives bearing a 4-fluorophenyl-1,2,3-triazole moiety also demonstrated the induction of apoptosis and cell cycle arrest. frontiersin.org

Karyopherin-β1 (KPNB1), also known as importin-β1, is a nuclear transport receptor that is overexpressed in many cancers and is implicated in cancer cell proliferation and survival. It has emerged as a promising target for anticancer therapy.

Specific research has identified a derivative, N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide, as a potent inhibitor of KPNB1. nih.govmdpi.com This compound, developed from a 2-amino-5-bromothiazole precursor, demonstrated significant anticancer activity in cell-based assays, which was attributed to its KPNB1 inhibitory effect. nih.govmdpi.comscribd.com

Table of Mentioned Compounds

In Vitro Antioxidant Mechanisms and Radical Scavenging Pathways

Information not available in the searched scientific literature.

Other Investigated In Vitro Biological Activities (e.g., Anti-inflammatory, Antidiabetic)

Information not available in the searched scientific literature.

Future Perspectives and Research Directions

Advancements in Asymmetric Synthesis and Stereoselective Preparation of Chiral Derivatives

The synthesis of enantiomerically pure compounds is crucial, as different enantiomers of a chiral drug can have vastly different biological activities and toxicological profiles. scispace.com Future research on 5-(4-fluorophenyl)-1,2-thiazole derivatives will increasingly focus on the development of advanced asymmetric synthesis methods to produce chirally pure molecules. scispace.com The chemist's toolbox for creating chiral thiazolines and thiazoles includes a variety of powerful techniques, from biomimetic strategies to stereoselective alkylations. nih.gov

Key areas of advancement will likely include:

Novel Catalytic Systems: There is a continuous drive to develop new, highly efficient chiral catalysts. This includes transition metal complexes, particularly with palladium and nickel, which have shown success in asymmetric hydrogenation and cross-coupling reactions. bohrium.comacs.org The design of new modular chiral ligands, such as P-stereogenic phosphines, will be instrumental in fine-tuning catalyst activity and selectivity for thiazole-based substrates. acs.org

Organocatalysis: The use of small organic molecules as catalysts offers a greener and often more robust alternative to metal-based catalysts. bohrium.com Future work could expand the use of chiral secondary amines, cinchona alkaloids, and proline-based catalysts for the enantioselective functionalization of the thiazole (B1198619) ring or its precursors. bohrium.commdpi.com

Stereoselective Multi-component Reactions: One-pot reactions that combine multiple starting materials, such as the Ugi four-component reaction (U-4CR), are highly efficient for building molecular complexity. kirj.ee Applying these reactions with chiral components, like 1-amino-carbohydrates, can produce complex chiral thiazole-containing structures with high stereoselectivity. kirj.ee

Flow Chemistry and Automation: Integrating asymmetric synthesis into automated flow chemistry platforms can enable high-throughput screening of reaction conditions and rapid library synthesis of chiral derivatives, accelerating the discovery of lead compounds.

Table 1: Emerging Asymmetric Synthesis Strategies for Thiazole Derivatives

| Synthesis Strategy | Description | Catalyst/Reagent Example | Potential Advantage |

| Asymmetric Hydrogenation | Reduction of a prochiral C=C or C=N bond to create a stereocenter. acs.org | Iridium or Rhodium complexes with chiral phosphine (B1218219) ligands (e.g., BenzP*). acs.org | High enantioselectivity for a broad range of substrates. |

| Cooperative Catalysis | Combination of two different catalysts (e.g., a metal and an organocatalyst) to enable a transformation not possible with either alone. bohrium.com | Pd(0) / Chiral secondary amine. bohrium.com | Access to complex chiral scaffolds like spirothiazolones with high diastereoselectivity. bohrium.com |

| Stereoselective Alkylation | Introduction of an alkyl group to a prochiral thiazole derivative in a stereocontrolled manner. nih.gov | Chiral auxiliaries or phase-transfer catalysts. | Fundamental method for building stereocenters adjacent to the thiazole ring. |

| Thiazole-Aldehyde Synthesis | Homologation of chiral aldehydes using a thiazole-based formyl anion equivalent. acs.org | 2-(Trimethylsilyl)thiazole. acs.org | Iterative and stereocontrolled route to building complex polyol chains. acs.org |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction of Activity

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new this compound derivatives. easpublisher.com These computational tools can rapidly analyze vast chemical spaces, predict biological activities, and generate novel molecular structures with desired properties, significantly reducing the time and cost of drug development. eurekaselect.comnih.gov

Future applications in this domain include:

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models will become more sophisticated. eurekaselect.com By training on existing data for thiazole derivatives, ML algorithms like support vector machines, partial least squares regression, and neural networks can predict the potential activity of new, unsynthesized compounds against specific targets, such as cancer cells or enzymes like urease. eurekaselect.comnih.govresearchgate.net These models have achieved balanced accuracies of around 78% in some applications. researchgate.net

De Novo Design: Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design entirely new thiazole derivatives. easpublisher.com These models learn the underlying patterns of known active molecules and can then generate novel scaffolds optimized for specific properties like high potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. easpublisher.com

Inverse QSAR: A key future direction is "inverse QSAR," where a desired activity or property profile is specified, and the AI model generates the chemical structure that is predicted to have those characteristics. easpublisher.com This approach flips the traditional screening paradigm, moving from a molecule-first to a property-first design process.

Synergy with Automation: Combining AI-driven design with automated synthesis platforms will create a closed-loop "design-make-test-analyze" cycle. AI proposes candidate molecules, which are then synthesized by robots, tested in high-throughput assays, and the results are fed back into the AI model to refine the next round of designs.

Table 2: Machine Learning Applications in Thiazole Derivative Research

| ML Application | Technique/Model | Objective | Example Finding |

| Activity Prediction | QSAR, Multiple Linear Regression, Support Vector Machine (SVM). eurekaselect.comnih.gov | Predict the inhibitory activity of thiazole derivatives against a biological target. eurekaselect.comnih.gov | SVM models predicted anticancer activity of thiazole derivatives with a model score of 0.6422. eurekaselect.comnih.gov |

| Antiurease Activity Modeling | k-Nearest Neighbors, XGBOOST, Random Forest. researchgate.net | Predict the potential of novel compounds to inhibit the urease enzyme. researchgate.net | Models showed predictive accuracy (q²) of 0.2-0.7 and could correctly classify experimentally active compounds. researchgate.net |

| De Novo Molecular Design | Graph Neural Networks (GNNs), Variational Autoencoders (VAEs). easpublisher.com | Generate novel molecular structures with desired physicochemical and biological properties. | GNNs can learn directly from molecular graph representations to design new chemical entities. easpublisher.com |

Exploration of Novel Biological Targets and Therapeutic Areas Beyond Current Investigations

While derivatives of the this compound scaffold have been investigated for anticancer and antimicrobial activities, the full therapeutic potential of this chemical class is far from exhausted. acs.orgnih.govnih.gov Future research will venture into novel biological targets and disease areas. The thiazole ring is a versatile pharmacophore present in over 18 FDA-approved drugs, highlighting its ability to interact with a wide range of biological targets. researchgate.netmdpi.com

Promising future therapeutic areas include:

Neurodegenerative Diseases: The neuroprotective properties of some thiazole derivatives suggest their potential in treating diseases like Alzheimer's or Parkinson's. researchgate.netmdpi.com Future studies could target key enzymes or protein aggregates involved in these pathologies.

Parasitic Diseases: Thiazole and thiosemicarbazone derivatives have shown promise against trypanosomatids, the parasites responsible for Chagas disease and leishmaniasis. mdpi.com Derivatives of this compound could be optimized as potent and selective antiparasitic agents. mdpi.com

Viral Infections: Beyond established targets, research could focus on viral enzymes essential for the replication of viruses such as influenza, dengue, or coronaviruses. Thiazolidinone derivatives have already shown potential as anti-HIV agents. mdpi.com